molecular formula C22H24N4O3 B2482131 2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide CAS No. 1396858-91-5

2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide

Cat. No. B2482131
CAS RN: 1396858-91-5
M. Wt: 392.459
InChI Key: AVEWTLLMCDYOAW-UHFFFAOYSA-N
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Description

“2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic moiety possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazole derivatives are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of oxadiazole derivatives often involves the reaction of carboxylic acids with aromatic hydrazides . The oxidative cyclization can be achieved with the utility of different oxidizing agents . A method of preparing similar compounds involves the reaction of starting amidoximes with corresponding alkyl chloroformates under conventional conditions .


Molecular Structure Analysis

The molecular structure of “2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide” would include an oxadiazole ring, which is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The presence of the two carbon atoms allows two substituents in the oxadiazole ring .


Chemical Reactions Analysis

The chemical reactions involving “2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide” would likely involve the oxadiazole ring. Oxadiazoles are known to show both acidic and basic properties . They are also known to be amphoteric in nature .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide” would be influenced by its molecular structure. Oxadiazoles are generally soluble in water and other polar solvents . They also show both acidic and basic properties .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide” is not mentioned in the retrieved papers, oxadiazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Future Directions

The future directions for “2-ethoxy-N-(1-((5-phenyl-1,2,4-oxadiazol-3-yl)methyl)pyrrolidin-3-yl)benzamide” could involve further exploration of its chemical and biological properties. Given the broad range of activities shown by oxadiazole derivatives , this compound could potentially be developed into a new drug to overcome current public health problems .

properties

IUPAC Name

2-ethoxy-N-[1-[(5-phenyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-2-28-19-11-7-6-10-18(19)21(27)23-17-12-13-26(14-17)15-20-24-22(29-25-20)16-8-4-3-5-9-16/h3-11,17H,2,12-15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVEWTLLMCDYOAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2CCN(C2)CC3=NOC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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